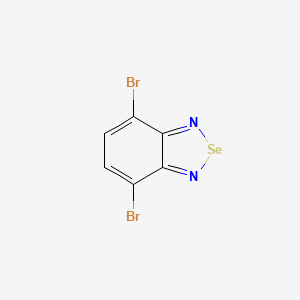

4,7-Dibromo-2,1,3-benzoselenadiazole

CAS No.: 63224-42-0

Cat. No.: VC3702257

Molecular Formula: C6H2Br2N2Se

Molecular Weight: 340.87 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63224-42-0 |

|---|---|

| Molecular Formula | C6H2Br2N2Se |

| Molecular Weight | 340.87 g/mol |

| IUPAC Name | 4,7-dibromo-2,1,3-benzoselenadiazole |

| Standard InChI | InChI=1S/C6H2Br2N2Se/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H |

| Standard InChI Key | MVYRQFKGUCDJAB-UHFFFAOYSA-N |

| SMILES | C1=C(C2=N[Se]N=C2C(=C1)Br)Br |

| Canonical SMILES | C1=C(C2=N[Se]N=C2C(=C1)Br)Br |

Introduction

Chemical Properties

Physical and Chemical Characteristics

4,7-Dibromo-2,1,3-benzoselenadiazole possesses several distinctive physical and chemical properties that contribute to its utility in various applications. The table below summarizes its key characteristics:

| Property | Value |

|---|---|

| IUPAC Name | 4,7-dibromo-2,1,3-benzoselenadiazole |

| Molecular Formula | C6H2Br2N2Se |

| CAS Number | 63224-42-0 |

| Molecular Weight | 340.87 g/mol |

| InChI | InChI=1S/C6H2Br2N2Se/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H |

| InChI Key | MVYRQFKGUCDJAB-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C2=N[Se]N=C2C(=C1)Br)Br |

Electronic Properties

The electronic properties of 4,7-Dibromo-2,1,3-benzoselenadiazole are particularly noteworthy. The compound functions as a strong electron-accepting unit when incorporated into conjugated polymers. The selenium atom in the heterocyclic ring significantly influences its electronic behavior, creating a distinct electronic profile compared to similar compounds containing other heteroatoms such as sulfur or oxygen.

Reactivity Profile

The reactivity of 4,7-Dibromo-2,1,3-benzoselenadiazole is largely determined by the presence of bromine atoms at positions 4 and 7. These bromine substituents serve as reactive sites for various chemical transformations:

-

Substitution reactions: The bromine atoms can be replaced with other functional groups using organometallic reagents, typically under anhydrous conditions.

-

Coupling reactions: The compound readily participates in various coupling reactions, particularly palladium-catalyzed cross-coupling reactions such as Suzuki coupling, enabling the synthesis of more complex molecular structures.

Synthesis Methods

Laboratory Synthesis Procedures

While the available search results do not provide complete synthesis details specifically for 4,7-Dibromo-2,1,3-benzoselenadiazole, valuable insights can be drawn from the synthesis of similar compounds. The second search result indicates that compound 5 in the referenced document is 4,7-dibromo-2,1,3-benzoselenadiazole, though complete synthesis details are not provided .

For comparison, the synthesis of the analogous 4,7-dibromo-2,1,3-benzothiadiazole (compound 3) is described as follows:

-

A mixture of 2.72 g (20 mmol) of 2,1,3-benzothiadiazole in 6 mL of 45% hydrobromic acid is heated under reflux with stirring.

-

9.6 g (60 mmol, 3.0 mL) of bromine is added slowly.

-

After complete addition, the reaction forms a suspension in hydrobromic acid.

-

5 mL of additional hydrobromic acid is added, and the mixture is refluxed for another 2.5 hours.

-

The mixture is filtered, washed thoroughly with water, recrystallized from chloroform, and dried.

-

This procedure yields 5.84 g (90%) of white needle crystals .

By analogy, the synthesis of 4,7-Dibromo-2,1,3-benzoselenadiazole likely involves similar bromination of the parent 2,1,3-benzoselenadiazole compound, with appropriate modifications to accommodate the different reactivity of the selenium-containing heterocycle.

Synthetic Challenges and Considerations

The synthesis of selenium-containing heterocycles presents unique challenges compared to their sulfur analogs due to:

-

The increased sensitivity of selenium compounds to oxidation

-

Different reactivity patterns of selenium compared to sulfur

-

Potential toxicity concerns with selenium reagents

-

Special handling requirements for selenium-containing compounds

These factors necessitate careful control of reaction conditions and appropriate safety measures when synthesizing 4,7-Dibromo-2,1,3-benzoselenadiazole.

Applications in Scientific Research

Role in Organic Electronics

4,7-Dibromo-2,1,3-benzoselenadiazole serves as a key building block in the development of organic electronic materials. Its applications in this field include:

-

Donor-acceptor conjugated polymers: When incorporated as an electron-accepting unit in polymers containing electron-donating units like carbazole, it creates materials with tunable electronic and optical properties.

-

Electrochromic devices: Polymers containing 4,7-Dibromo-2,1,3-benzoselenadiazole exhibit electrochromic behavior, showing significant changes in their optical properties (particularly in the near-infrared region) upon oxidation or reduction.

Photonic Applications

The unique electronic structure of 4,7-Dibromo-2,1,3-benzoselenadiazole makes it valuable for various photonic applications:

-

Fluorescent materials: Derivatives of this compound have demonstrated promising photoluminescence properties, making them suitable for applications in light-emitting devices. The incorporation of the benzoselenadiazole unit enhances emission characteristics in these materials.

-

Covalent Organic Frameworks (COFs): Research has shown the potential of this compound in creating covalent organic frameworks that emit white light. When combined with other chromophores in a COF structure, efficient energy transfer and white light emission can be achieved.

Structure-Property Relationships

Understanding the relationship between the molecular structure of 4,7-Dibromo-2,1,3-benzoselenadiazole and its properties is crucial for designing new materials with tailored characteristics. Research indicates that:

Comparative Analysis with Similar Compounds

Structural Analogs

4,7-Dibromo-2,1,3-benzoselenadiazole belongs to a family of compounds with similar structures but different heteroatoms. Key analogs include:

-

4,7-Dibromo-2,1,3-benzothiadiazole: Contains sulfur instead of selenium in the heterocyclic ring.

-

4,7-Dibromo-2,1,3-benzoxadiazole: Contains oxygen instead of selenium.

Comparing these compounds provides valuable insights into how the nature of the heteroatom affects the properties and applications of these materials.

Comparative Properties

The substitution of selenium for sulfur or oxygen in the heterocyclic ring results in distinct differences in properties:

| Property | 4,7-Dibromo-2,1,3-benzoselenadiazole | 4,7-Dibromo-2,1,3-benzothiadiazole | 4,7-Dibromo-2,1,3-benzoxadiazole |

|---|---|---|---|

| Electronic Character | Stronger electron acceptor | Moderate electron acceptor | Weaker electron acceptor |

| Absorption Spectrum | More red-shifted | Intermediate | Less red-shifted |

| Band Gap | Narrower | Intermediate | Wider |

| Reactivity | Distinct due to selenium chemistry | Well-established sulfur chemistry | Distinct oxygen-based reactivity |

These differences highlight the unique contributions of selenium to the properties of 4,7-Dibromo-2,1,3-benzoselenadiazole and explain its specific applications in areas where its particular electronic characteristics are advantageous.

Research Applications in Polymer Science

Electrochromic Polymers

4,7-Dibromo-2,1,3-benzoselenadiazole serves as a desirable building block for electrochromic polymers due to its strong electron-accepting properties. When incorporated into a polymer backbone with suitable electron-donating units like carbazole, it significantly influences the polymer's electronic and optical properties. The variation of heteroatoms (N, S, and Se) in the benzothiadiazole unit has been shown to substantially impact the electro-optic properties of these polymers.

Carbazole-Based Polymers

Research indicates that incorporating 4,7-Dibromo-2,1,3-benzoselenadiazole as an acceptor unit alongside carbazole as a donor unit results in polymers with desirable electrochromic behavior. The resulting polymer, identified as PCBS in some studies, exhibits a broad absorption band and significant changes in transmittance (ΔT) in the near-infrared (NIR) region upon oxidation. This characteristic makes these polymers particularly promising for NIR electrochromic applications.

Crystallographic Studies

Understanding the crystal structure of 4,7-Dibromo-2,1,3-benzoselenadiazole provides important insights into its properties and reactivity. The compound has been reported to crystallize in the monoclinic system with the space group P21/c. Detailed crystallographic data, including cell parameters, bond lengths, and angles, offer valuable information about its molecular packing and potential intermolecular interactions, which are essential for predicting its behavior in various chemical reactions and material applications.

Future Research Directions

Emerging Applications

Several promising areas for future application of 4,7-Dibromo-2,1,3-benzoselenadiazole and its derivatives include:

-

Advanced organic photovoltaics with improved efficiency

-

Next-generation electrochromic devices for smart windows and displays

-

Organic bioelectronic interfaces for sensing and medical applications

-

Quantum information processing materials

-

Flexible and wearable electronic components

Methodological Developments

Future research efforts may focus on:

-

Developing more efficient and environmentally friendly synthesis methods

-

Exploring new functionalization strategies to expand the range of available derivatives

-

Investigating sustainable alternatives to traditional synthesis approaches

-

Creating computational models to predict structure-property relationships more accurately

-

Establishing detailed mechanistic understanding of how this compound interacts in various material systems

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume